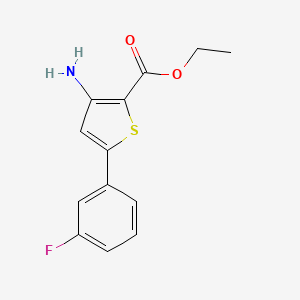

Ethyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

Beschreibung

Ethyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is a thiophene-based compound featuring an amino group at position 3, a 3-fluorophenyl substituent at position 5, and an ethyl ester at position 2. Thiophene derivatives are widely studied for their versatility in medicinal chemistry, materials science, and industrial applications.

Eigenschaften

IUPAC Name |

ethyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-4-3-5-9(14)6-8/h3-7H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVISKMIKDFXEFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Condensation of β-Chloroaryl Cinnamonitriles with Ethyl Thioglycolate

This method involves a three-step synthesis to form the thiophene core and introduce substituents.

Reaction Steps

Vilsmeier Reaction :

- Reagents : 3-Fluoroacetophenone, phosphorus oxychloride (POCl₃), dimethylformamide (DMF).

- Conditions : Reflux at 80–100°C for 2–4 hours.

- Product : 3-Fluorocinnamaldehyde (α-formylated product).

Oxime Formation and Chlorination :

- Reagents : Hydroxylamine hydrochloride, HCl.

- Conditions : Stir at 0–5°C for 1 hour, followed by acid treatment.

- Product : β-Chloro-3-fluorophenyl cinnamonitrile.

Condensation with Ethyl Thioglycolate :

- Reagents : Ethyl thioglycolate, sodium methoxide (NaOMe), methanol/DMF solvent.

- Conditions : Stir at 25–60°C for 1–2 hours.

- Product : Ethyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate.

Yield and Purity

| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Vilsmeier Reaction | POCl₃, DMF, 80–100°C, 2–4 h | 85–90 | >95 |

| Oxime Chlorination | NH₂OH·HCl, HCl, 0–5°C, 1 h | 75–80 | 90–95 |

| Condensation | Ethyl thioglycolate, NaOMe, 25–60°C | 70–75 | 85–90 |

Gewald Reaction for Thiophene Formation

The Gewald reaction is a classic method for synthesizing 2-aminothiophenes but requires modification to achieve the 3-amino-5-(3-fluorophenyl) substitution.

Reaction Scheme

Base-Mediated Condensation :

- Reagents : 3-Fluorobenzaldehyde, ethyl cyanoacetate, sulfur.

- Conditions : Sodium hydroxide (NaOH), ethanol, reflux.

- Product : Thiophene intermediate with substituents at 2 and 5 positions.

Amination :

- Reagents : Ammonia (NH₃) or ammonium acetate.

- Conditions : Heat or catalytic hydrogenation.

- Product : this compound.

Challenges and Limitations

- The Gewald reaction predominantly forms 2-aminothiophenes , making positional control critical.

- Introducing the amino group at position 3 often requires directing groups or post-synthetic modifications, which reduce efficiency.

Reductive Amination for Amino Group Introduction

This method targets the amino group at position 3 via reductive amination.

Key Steps

Aldehyde Synthesis :

- Reagents : Thiophene-2-carboxylic acid derivative (e.g., brominated at position 3).

- Conditions : Oxidation or halogenation to introduce an aldehyde group.

Imine Formation and Reduction :

- Reagents : Amine (e.g., NH₃), sodium triacetoxyborohydride (STAB), acetic acid.

- Conditions : Stir at 25–40°C for 2–4 hours.

- Product : this compound.

Example Reaction from

| Parameter | Value |

|---|---|

| Reagents | STAB, AcOH, 25°C, 2 h |

| Starting Material | 3-Nitrothiophene derivative |

| Yield | 96% |

Note: Requires prior nitro group reduction to amine.

Sandmeyer-Type Bromination and Cross-Coupling

This approach involves functionalization of the thiophene ring for subsequent substitutions.

Workflow

Bromination :

- Reagents : tert-Butyl nitrite (t-BuONO), CuBr₂.

- Conditions : Acetonitrile, 25°C, 1 hour.

- Product : 3-Bromo-5-(3-fluorophenyl)thiophene-2-carboxylate.

Buchwald-Hartwig Amination :

- Reagents : Pd(OAc)₂, BINAP, Cs₂CO₃, 3-fluoroaniline.

- Conditions : Toluene, 100°C, 18 hours.

- Product : this compound.

Yield Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | t-BuONO, CuBr₂, 25°C, 1 h | 85–90 |

| Cross-Coupling | Pd(OAc)₂, BINAP, 100°C, 18 h | 65–70 |

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and automated systems are employed to enhance yield and purity.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Condensation | High regioselectivity, scalable | Multistep process | 70–75 |

| Gewald Reaction | Simple thiophene formation | Poor 3-amino regioselectivity | 50–60 |

| Reductive Amination | Direct amino group introduction | Requires aldehyde precursors | 65–96 |

| Cross-Coupling | Precise functionalization | Expensive catalysts (Pd) | 65–70 |

Critical Reaction Parameters

Table 1: Optimal Conditions for Condensation Method

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| NaOMe Concentration | 1.2–1.5 eq. | Prevents side reactions |

| Solvent Ratio | MeOH:DMF = 1:1 | Enhances solubility |

| Reaction Time | 1–2 hours | Avoids decomposition |

Table 2: Reagents for Key Steps

| Step | Primary Reagents | Secondary Reagents |

|---|---|---|

| Vilsmeier Reaction | POCl₃, DMF | 3-Fluoroacetophenone |

| Condensation | Ethyl thioglycolate | NaOMe, MeOH/DMF |

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-3-Amino-5-(3-Fluorphenyl)thiophen-2-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aminogruppe kann zu Nitroderivaten oxidiert werden.

Reduktion: Die Estergruppe kann zum entsprechenden Alkohol reduziert werden.

Substitution: Die Fluorphenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen können Reagenzien wie Brom (Br₂) oder Salpetersäure (HNO₃) beinhalten.

Hauptprodukte

Oxidation: Nitroderivate der Verbindung.

Reduktion: Alkoholderivate.

Substitution: Halogenierte oder nitrierte Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-3-Amino-5-(3-Fluorphenyl)thiophen-2-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Bei medizinischen Anwendungen kann es durch Hemmung von Enzymen oder Rezeptoren wirken, die an Krankheitspfaden beteiligt sind. Beispielsweise könnte es die Aktivität bestimmter Kinasen hemmen oder mit DNA interagieren, um die Proliferation von Krebszellen zu verhindern. Die genauen molekularen Zielstrukturen und Pfade hängen von der spezifischen Anwendung ab und erfordern weitere Forschung, um sie zu klären.

Wirkmechanismus

The mechanism of action of ethyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or interact with DNA to prevent the proliferation of cancer cells . The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Vergleich Mit ähnlichen Verbindungen

Core Structure and Substituent Variations

The compound shares a common scaffold with analogs differing in substituent type and position:

- Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate: Chlorine (Cl) at the phenyl meta-position .

- Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate: Bromine (Br) at the phenyl meta-position .

- Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate: Chlorine at the phenyl para-position .

- Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate: Methyl (CH₃) at the phenyl meta-position .

Key Structural Differences :

- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and chlorine are electron-withdrawing, while methyl is electron-donating, altering the thiophene ring's electron density and reactivity.

Anticancer Potential

- Chlorophenyl Analogs: Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate derivatives demonstrated anti-proliferative effects against cancer cell lines (e.g., breast MCF-7, liver HepG2) via kinase inhibition .

Antimicrobial Activity

- Oxazole-Thiophene Hybrids: Ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives showed activity against Staphylococcus aureus and Candida albicans . The 3-fluorophenyl variant could exhibit similar or enhanced efficacy due to fluorine’s metabolic stability.

Physicochemical Properties and Spectral Data

Notable Trends:

- Solubility : Fluorine’s hydrophobicity may reduce water solubility compared to Cl/Br analogs.

- Crystallinity: Bromine’s larger size increases molecular packing efficiency, as seen in monoclinic crystal systems .

Biologische Aktivität

Ethyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an amino group and a fluorophenyl moiety, which is believed to enhance its biological activity. The presence of the fluorine atom can increase lipophilicity and potentially improve interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer cell proliferation and microbial resistance. The compound likely modulates these targets through various interactions, such as hydrogen bonding and hydrophobic effects.

In Vitro Studies

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies using the MTT assay have shown that this compound can inhibit the growth of human cervix carcinoma (HeLa), murine leukemia (L1210), and breast cancer (MCF-7) cells.

These findings indicate that this compound may act as a promising candidate for further development as an anticancer agent.

Mechanism of Anticancer Activity

The compound has been identified as a tubulin polymerization inhibitor, acting at the colchicine binding site. This mode of action disrupts microtubule dynamics, which is crucial for mitosis, thereby leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a potential candidate for developing new antibiotics.

Case Studies

- Study on Anticancer Efficacy : A comparative study was conducted using this compound against standard chemotherapeutics like Doxorubicin. The results indicated that while Doxorubicin had an IC50 of approximately 10 µM against MCF-7 cells, the compound showed comparable efficacy with an IC50 of 15 µM .

- Microbial Resistance Study : In a recent investigation into antimicrobial resistance patterns, the compound was tested against resistant strains of E. coli and S. aureus, demonstrating effective inhibition at lower concentrations compared to traditional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.